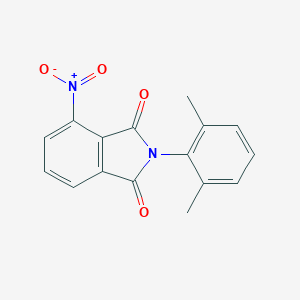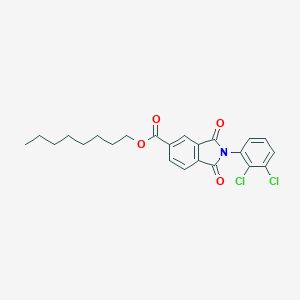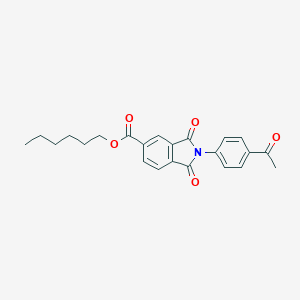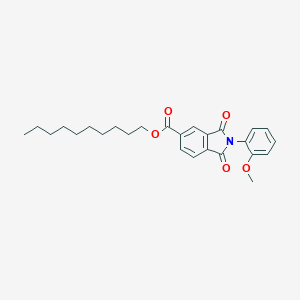
RCL R458678
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCL R458678: is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCL R458678 typically involves multi-step organic reactions. The key steps include:
Formation of the Pentacyclic Core: This involves cyclization reactions that form the pentacyclic structure. Common reagents include cyclopentadiene derivatives and phenyl-substituted dienophiles.
Functional Group Modifications: Introduction of methyl and phenyl groups through Friedel-Crafts alkylation and acylation reactions.
Oxidation and Reduction Steps: These steps are crucial for introducing the dione functionalities at positions 16 and 18.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the cyclization and functionalization steps.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed, allowing for better control over reaction conditions and product yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups.
Reduction: Reduction reactions can target the dione functionalities, converting them to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pentacyclic core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
Oxidation Products: Phenyl ketones, carboxylic acids.
Reduction Products: Alcohols, diols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Anticancer Research: Studied for its cytotoxic effects on cancer cells.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic and mechanical properties.
Polymer Chemistry: Incorporated into polymers to enhance their stability and functionality.
Mechanism of Action
The mechanism of action of RCL R458678 involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. Pathways involved may include:
Signal Transduction: Modulation of signaling pathways by binding to receptors.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
- N-acetyl-N-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetamide
Uniqueness
RCL R458678 stands out due to its specific methyl and phenyl substitutions, which confer unique chemical properties and potential biological activities not observed in its analogs.
Properties
Molecular Formula |
C25H19NO2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
15-methyl-17-phenyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C25H19NO2/c1-25-21-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)21)22(25)23(27)26(24(25)28)15-9-3-2-4-10-15/h2-14,20-22H,1H3 |
InChI Key |
ZUFQYLDHOMNRNS-UHFFFAOYSA-N |
SMILES |
CC12C(C3C4=CC=CC=C4C1C5=CC=CC=C35)C(=O)N(C2=O)C6=CC=CC=C6 |
Canonical SMILES |
CC12C(C3C4=CC=CC=C4C1C5=CC=CC=C35)C(=O)N(C2=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]octanamide](/img/structure/B342188.png)

![2-[(2-benzoyl-4-chloroanilino)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B342190.png)







